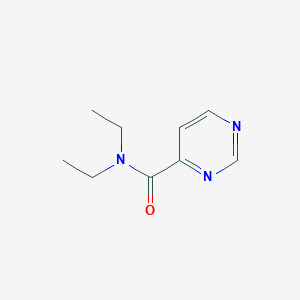

N,N-Diethylpyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

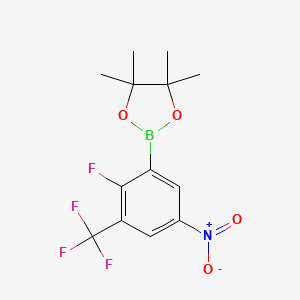

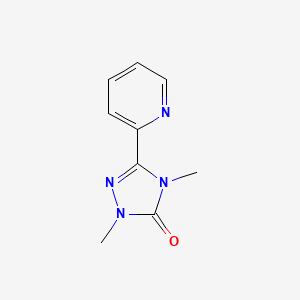

“N,N-Diethylpyrimidine-4-carboxamide” is a chemical compound with the molecular formula C9H13N3O . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is N,N-diethylpyrimidine-4-carboxamide .

Molecular Structure Analysis

The InChI code for “N,N-Diethylpyrimidine-4-carboxamide” is 1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3 . Its canonical SMILES structure is CCN(CC)C(=O)C1=NC=NC=C1 .Physical And Chemical Properties Analysis

“N,N-Diethylpyrimidine-4-carboxamide” has a topological polar surface area of 46.1 Ų and a XLogP3 value of 0.6 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound’s complexity, as computed by Cactvs, is 168 .Applications De Recherche Scientifique

Anti-Inflammatory Activities

Pyrimidines, including N,N-Diethylpyrimidine-4-carboxamide, are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Functionalized Pyrimidine Derivatives

The N-p-methoxybenzyl (N-PMB) protective group has been used in the synthesis of functionalized pyrimidine derivatives, including N,N-Diethylpyrimidine-4-carboxamide . This strategy allows for the control of either acid chloride, nitrile, or ketone reaction participants .

Pincer-Type Tricationic Compound

N,N-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a compound similar to N,N-Diethylpyrimidine-4-carboxamide, has been described as a pincer-type tricationic compound . This compound features three triflate anions in the asymmetric unit, with two of the triflate ligands connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds .

Anion Receptors

Tridentate pincer ligands with a defined region of positive charge, such as N,N-Diethylpyrimidine-4-carboxamide, have good potential to act as anion receptors . These compounds can display hydrogen bond interactions that are essential in maintaining biological processes .

Molecular Switches

Tridentate pincer ligands derived from the isomeric series of pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids have been reported to embody interactions and have been utilized as molecular switches .

Catalysis

Tridentate pincer ligands, including N,N-Diethylpyrimidine-4-carboxamide, have been used in catalysis . These compounds can enhance the rate of chemical reactions .

Orientations Futures

While specific future directions for “N,N-Diethylpyrimidine-4-carboxamide” are not available, kinase inhibitors, which include pyrimidine derivatives, have shown significant progress in drug discovery over the past 20 years . This suggests potential future research directions in the development of new drugs involving pyrimidine derivatives.

Propriétés

IUPAC Name |

N,N-diethylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUDAKLNCMODAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethylpyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide](/img/structure/B2873248.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2873252.png)

![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873254.png)

![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)

![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)

![3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2873260.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)